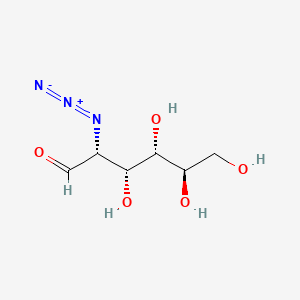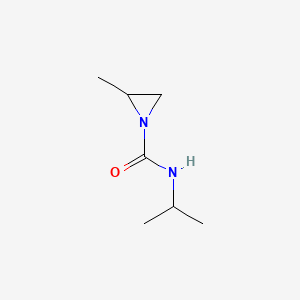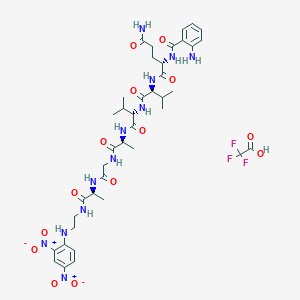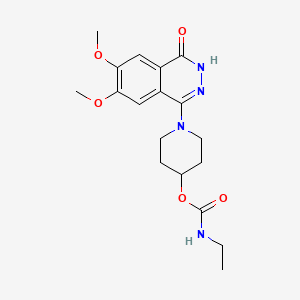
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal is a chemical compound with a unique structure characterized by the presence of an azido group and multiple hydroxyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal typically involves the azidation of a suitable precursor. One common method is the reaction of a protected sugar derivative with sodium azide in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dimethylformamide (DMF) and a temperature range of 0-25°C. The protecting groups are then removed to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale azidation reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Reduction: The azido group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The azido group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium azide (NaN3) in DMF or other polar aprotic solvents is typically used.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of antiviral and antibacterial agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal involves its interaction with biological molecules through its azido and hydroxyl groups. The azido group can undergo click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in bioconjugation and labeling studies. The hydroxyl groups can form hydrogen bonds, influencing the compound’s binding affinity and specificity to molecular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexane
- (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanoic acid
- (2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanol
Uniqueness
(2R,3R,4S,5R)-2-azido-3,4,5,6-tetrahydroxyhexanal is unique due to its specific configuration and the presence of both azido and multiple hydroxyl groups
Eigenschaften
IUPAC Name |
3-azido-6-(hydroxymethyl)oxane-2,4,5-triol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O5/c7-9-8-3-5(12)4(11)2(1-10)14-6(3)13/h2-6,10-13H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URARQBMUQIRZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)N=[N+]=[N-])O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxa-8-azatricyclo[5.4.0.02,6]undeca-1(7),2,5,8,10-pentaene](/img/structure/B583089.png)

![Tricyclo[5.1.0.03,5]octan-2-one, 1-(1-methylethyl)-, (1alpha,3ba,5ba,7alpha)- (9CI)](/img/new.no-structure.jpg)


![lithium;potassium;sodium;7-[[4-fluoro-6-[[5-[[4-fluoro-6-[[5-oxo-7-sulfo-6-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-6H-naphthalen-2-yl]amino]-1,3,5-triazin-2-yl]amino]-4-methylpentyl]amino]-1,3,5-triazin-2-yl]amino]-4-oxo-3-[[2-sulfo-4-[(4-sulfophenyl)diazenyl]phenyl]diazenyl]-3H-naphthalene-2-sulfonic acid](/img/structure/B583106.png)



